Minimal Scaffold Differentiation vs. Substituted Analogs in Carbonic Anhydrase Inhibition
The unsubstituted benzenesulfonamide core of N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide represents the simplest aryl architecture within its chemotype. In a 2023 study by Poyraz et al., highly potent substituted analogs within the pyrrolidine-benzenesulfonamide class demonstrated nanomolar inhibition of human carbonic anhydrase isoforms. For instance, compound 3b, incorporating additional functional groups, achieved Ki values of 17.61 ± 3.58 nM for hCA I and 5.14 ± 0.61 nM for hCA II [1]. This data serves as a class-level inference baseline: the activity of the unsubstituted scaffold is expected to be significantly lower, making it the ideal negative control or starting point for SAR expansion in CA inhibition assays.
| Evidence Dimension | Inhibition potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Not available (predicted to be significantly less potent than substituted analogs) |
| Comparator Or Baseline | Compound 3b (a highly functionalized pyrrolidine-benzenesulfonamide analog) with Ki = 5.14 ± 0.61 nM against hCA II |
| Quantified Difference | Cannot be quantified directly; the target compound serves as the minimally active reference point for the series. |
| Conditions | In vitro enzymatic assay; Poyraz et al., J Biomol Struct Dyn, 2023 |
Why This Matters
This establishes CAS 953942-80-8 as a crucial, minimal-structure probe for delineating the SAR of its chemical class, where even small modifications can enhance potency by orders of magnitude.
- [1] Poyraz S, Döndaş HA, Döndaş NY, Sansano JM. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024 Apr;42(7):3441-3458. PMID: 37232497. View Source
